3-Iodo-1-methylcyclopent-2-en-1-ol

Catalog No.
S13054313
CAS No.
188635-26-9
M.F
C6H9IO
M. Wt
224.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-1-methylcyclopent-2-en-1-ol

CAS Number

188635-26-9

Product Name

3-Iodo-1-methylcyclopent-2-en-1-ol

IUPAC Name

3-iodo-1-methylcyclopent-2-en-1-ol

Molecular Formula

C6H9IO

Molecular Weight

224.04 g/mol

InChI

InChI=1S/C6H9IO/c1-6(8)3-2-5(7)4-6/h4,8H,2-3H2,1H3

InChI Key

HDBGAZFEYJXDAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C1)I)O

3-Iodo-1-methylcyclopent-2-en-1-ol is a chemical compound characterized by a cyclopentene ring with a hydroxyl group and an iodine substituent. Its molecular formula is C6H9IC_6H_9I and it features a unique structure that includes a double bond between the second and third carbon atoms of the cyclopentene ring, along with a methyl group at the first carbon position. The presence of iodine significantly influences its reactivity and potential applications in organic synthesis and medicinal chemistry.

Typical of alcohols and alkenes. Notable reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it useful in the synthesis of other compounds.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.
  • Hydroxyl Group Reactions: The hydroxyl group can participate in oxidation or dehydration reactions, leading to the formation of ketones or ethers .

Synthesis of 3-Iodo-1-methylcyclopent-2-en-1-ol can be achieved through several methods:

  • Iodination of 1-Methylcyclopent-2-en-1-ol: This method involves the direct iodination of 1-methylcyclopent-2-en-1-ol using iodine or iodinating agents under controlled conditions to yield the desired product.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can lead to the formation of the cyclopentene structure followed by subsequent functionalization to introduce the iodine and hydroxyl groups .

Studies on the interactions of 3-Iodo-1-methylcyclopent-2-en-1-ol with various reagents indicate its potential as a versatile building block in organic chemistry. Its ability to participate in substitution and elimination reactions makes it a candidate for further exploration in synthetic methodologies.

Several compounds share structural similarities with 3-Iodo-1-methylcyclopent-2-en-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Methylcyclopent-2-en-1-olSimilar cyclopentene structure without iodineLacks halogen, possibly different reactivity
3-Methylcyclopent-2-en-1-oneContains a carbonyl instead of hydroxylDifferent functional group alters reactivity
4-Hydroxycyclopentene derivativesHydroxyl group at different positionsVaries in biological activity

Uniqueness of 3-Iodo-1-methylcyclopent-2-en-1-ol:
The presence of both an iodine atom and a hydroxyl group at specific positions distinguishes this compound from its analogs, potentially enhancing its reactivity and biological interactions compared to those lacking these functionalities .

The synthesis of cyclopentenol derivatives traces its origins to the pioneering work of Carl Gärtner in 1893, who first prepared cyclopentene from iodocyclopentane using potassium hydroxide, establishing the foundational methodology for cyclopentene ring systems [9]. This early work demonstrated the feasibility of constructing five-membered carbocyclic structures through elimination reactions, setting the stage for subsequent developments in cyclopentenol synthesis.

The evolution of synthetic pathways for 3-iodo-1-methylcyclopent-2-en-1-ol and related derivatives has progressed through several distinct phases of methodological advancement [7]. Classical approaches initially relied on stepwise construction methods, where the cyclopentane core was assembled through sequential bond-forming reactions rather than convergent annulation strategies [22]. These early methodologies often suffered from limited stereochemical control and modest overall yields, necessitating the development of more sophisticated synthetic approaches.

The introduction of transition metal catalysis in the late 20th century revolutionized the field of cyclopentenol synthesis [7] [30]. Rhodium-catalyzed reactions emerged as particularly powerful tools, with vinyldiazoacetate chemistry providing access to complex cyclopentane structures bearing multiple stereogenic centers [22] [25]. The development of chiral rhodium catalysts enabled the preparation of enantiomerically enriched cyclopentenol derivatives with exceptional levels of stereocontrol.

Contemporary synthetic strategies have embraced the concept of cascade reactions and domino sequences for the efficient construction of cyclopentenol frameworks [25]. These modern approaches allow for the rapid assembly of structural complexity from readily available starting materials, often proceeding through multiple bond-forming events in a single synthetic operation. The integration of organocatalytic methods has further expanded the synthetic toolkit, providing complementary approaches to transition metal-catalyzed transformations [31].

Thorpe-Ingold Effect in Cyclopentenol Derivative Synthesis

The Thorpe-Ingold effect, first observed by Thorpe, Ingold, and Beesley over a century ago, represents a fundamental principle governing the efficiency of cyclization reactions in the synthesis of cyclopentenol derivatives [11]. This phenomenon, also known as the gem-dialkyl effect, describes the dramatic acceleration of ring-forming reactions when geminal alkyl substituents are incorporated into the reacting chain [11] [13].

The theoretical basis for the Thorpe-Ingold effect has evolved significantly since its initial formulation [11]. Early explanations focused on the increased bond angles between gem-dialkyl groups causing compression of internal bond angles, thereby bringing reactive termini into closer proximity. Modern computational studies have revealed additional contributing factors, including the reactive-rotamer hypothesis and the facilitated transition hypothesis [11]. These mechanistic insights demonstrate that geminal alkyl groups destabilize extended conformations of open-chain species while populating more folded conformations that favor cyclization.

Experimental validation of the Thorpe-Ingold effect in cyclopentenol synthesis has demonstrated rate enhancements of several orders of magnitude [11] [13]. In cyclization reactions leading to cyclopentenol derivatives, the presence of gem-dimethyl groups can accelerate ring closure by factors of 250-fold or greater [13]. These dramatic rate increases enable reactions that would otherwise be kinetically unfavorable, expanding the scope of accessible cyclopentenol structures.

The practical applications of the Thorpe-Ingold effect in cyclopentenol synthesis extend beyond simple rate acceleration [11]. The incorporation of quaternary carbon centers through gem-dialkyl substitution patterns allows for the construction of natural product-like scaffolds containing quaternary stereocenters. This capability is particularly valuable in the synthesis of complex cyclopentenol derivatives where multiple stereogenic centers must be established with high fidelity.

Strategic implementation of the Thorpe-Ingold effect requires careful consideration of substitution patterns and their impact on cyclization efficiency [11] [13]. The position of geminal substitution along the carbon chain undergoing cyclization can significantly influence the magnitude of the rate enhancement. Optimal placement of gem-dialkyl groups maximizes the entropic and enthalpic contributions to cyclization while minimizing potential steric hindrance in the transition state.

Halogenation Strategies for Iodine Incorporation

The incorporation of iodine into cyclopentenol derivatives represents a critical synthetic challenge that has been addressed through diverse halogenation strategies [14] [17] [21]. Electrophilic iodination methods constitute the most widely employed approach for introducing iodine functionality into organic molecules, utilizing molecular iodine or iodine-containing reagents as electrophilic species [17] [19].

Direct electrophilic iodination using molecular iodine often requires activation through strong acids, Lewis acids, or oxidizing agents to enhance the electrophilicity of the iodine species [19]. Common oxidants employed in these transformations include hydrogen peroxide, sodium hypochlorite, and various peroxydisulfate salts [19]. The choice of oxidant and reaction conditions significantly influences the regioselectivity and efficiency of the iodination process.

N-Iodosuccinimide has emerged as a versatile reagent for the iodination of cyclopentenol derivatives, offering excellent chemoselectivity under mild reaction conditions [18] [21]. This reagent can be employed directly or generated in situ from N-chlorosuccinimide and sodium iodide, providing a cost-effective alternative to preformed N-iodosuccinimide [18]. The reaction proceeds through electrophilic activation of the N-I bond, enabling selective iodination of electron-rich positions.

Hypervalent iodine reagents represent a modern approach to iodination that offers exceptional control over chemoselectivity [18]. The combination of phenyliodine diacetate with tetrabutylammonium iodide provides highly selective access to 1-iodoalkynes from terminal alkynes, demonstrating the power of these reagent systems [18]. Alternative iodine sources, such as potassium iodide in aqueous media, enable the selective formation of 1,2-diiodoalkenes under complementary reaction conditions.

Iodination MethodMechanism TypeTypical ConditionsSelectivity FeaturesSubstrate Scope
Electrophilic I₂/Oxidant SystemsElectrophilic aromatic/aliphatic substitutionI₂/H₂O₂ or I₂/NaBrO₃, aqueous or organic mediaRegioselective for electron-rich positionsAlkenes, aromatics, enols, activated C-H bonds
N-IodosuccinimideElectrophilic iodination via N-I bondNIS in acetonitrile or dichloromethane, room temperature to refluxHigh chemoselectivity, mild conditionsAromatics, alkenes, alkynes, heterocycles
Hypervalent Iodine ReagentsOxidative iodination with I⁺ equivalentPIDA/KI or PIDA/TBAI, acetonitrile-water mixturesTunable selectivity based on iodine sourceTerminal alkynes, activated aromatics
Iodine/Lewis Acid ActivationLewis acid activated molecular iodineI₂/BF₃·OEt₂ or I₂/AlCl₃, anhydrous conditionsEnhanced reactivity toward deactivated aromaticsDeactivated aromatics, heteroaromatics

Radical iodination pathways provide complementary selectivity patterns compared to electrophilic methods [15] [36]. These transformations typically proceed through hydrogen atom transfer mechanisms, enabling the selective functionalization of aliphatic C-H bonds based on their relative bond strengths [15]. The use of specialized N-iodoamide reagents under photochemical conditions has demonstrated exceptional efficiency for the iodination of cycloalkane substrates [36].

Stereoselective Formation of Methyl-Substituted Cyclopentenols

The stereoselective synthesis of methyl-substituted cyclopentenols represents one of the most challenging aspects of cyclopentenol chemistry, requiring precise control over multiple stereogenic centers during ring formation [22] [24] [25]. Contemporary approaches to this problem have embraced convergent annulation strategies that enable the simultaneous formation of multiple bonds with predictable stereochemical outcomes.

Rhodium-catalyzed reactions of vinyldiazoacetates with substituted butenols have emerged as a premier method for the stereoselective construction of cyclopentanes bearing four stereogenic centers [22] [25]. These transformations proceed through a carbene-initiated domino sequence consisting of rhodium-bound oxonium ylide formation, [2] [3]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [25]. The remarkable stereoselectivity achieved in these reactions (99% enantiomeric excess, >97:3 diastereomeric ratio) demonstrates the power of catalyst-controlled stereoselection.

The systematic study of chirality transfer in rhodium-catalyzed cyclopentane synthesis has revealed the critical importance of each stereo-defining step in the cascade sequence [25]. Optimization of reaction conditions and catalyst selection enables the control of absolute and relative stereochemistry at each newly formed stereogenic center. The use of chiral rhodium catalysts, particularly Rh₂(S-DOSP)₄, provides exceptional levels of enantiocontrol while maintaining high diastereoselectivity.

Palladium-catalyzed Heck desymmetrization reactions offer an alternative approach to the stereoselective synthesis of functionalized cyclopentenols [24]. The development of computationally driven protocols has enabled the identification of optimal solvent systems that strengthen noncovalent interactions between substrate hydroxyl groups and chiral cationic palladium catalysts [24]. The use of toluene-methanol mixtures as solvents provides exclusively cis-4-arylcyclopentenols with enantiomeric excesses reaching 99%.

Synthetic ApproachKey FeaturesReaction ConditionsYield Range (%)StereoselectivityHistorical Significance
Rhodium-Catalyzed Vinyldiazoacetate CouplingFour stereogenic centers with 99% eeRh₂(DOSP)₄ catalyst, dichloromethane, room temperature75-95Excellent (>97:3 dr, 99% ee)Developed by Davies group (2014)
Palladium-Catalyzed Heck Desymmetrization99% ee via noncovalent hydroxy-directed enantioselectivityPd catalyst, 2% MeOH/toluene, PyOx ligand80-95Excellent (up to 99% ee)Correia group advancement (2016)
Thorpe-Ingold Effect-Mediated CyclizationGem-dimethyl effect accelerates ring closure by 250-foldCatalytic LHMDS, microwave heating 210°C, PhOEt solvent65-87High (>95:5 dr)Discovered by Thorpe-Ingold in 1920s

The mechanistic understanding of stereoselective cyclopentenol formation has been significantly advanced through computational studies and experimental validation [24] [25]. Density functional theory calculations have provided detailed insights into the transition state structures governing stereoselectivity in key bond-forming reactions. These theoretical predictions have proven highly reliable in guiding experimental optimization and predicting stereochemical outcomes.

Catalytic Approaches in Ring Formation and Functionalization

Catalytic methodologies have revolutionized the synthesis of cyclopentenol derivatives, providing efficient pathways for both ring formation and subsequent functionalization [7] [28] [30]. The development of specialized catalyst systems has enabled transformations that were previously inaccessible through stoichiometric methods, while simultaneously improving selectivity and reducing waste generation.

Transition metal-catalyzed ring formation reactions have emerged as powerful tools for cyclopentenol synthesis [7] [30]. Gold catalysis has proven particularly effective for [3+2] cycloaddition reactions between alkenyldiazo compounds and styrene derivatives, providing cyclopentene products in good yields with high regio- and stereoselectivity [7]. The proposed mechanism involves gold vinylcarbene intermediates that undergo selective C-C bond formation through controlled carbene insertion processes.

Nickel-catalyzed transformations offer complementary reactivity patterns for cyclopentenol synthesis [7] [28]. The isomerization of unactivated vinyl cyclopropanes to cyclopentenes using [Ni(cod)₂] as precatalyst and N-heterocyclic carbene ligands demonstrates the versatility of nickel catalysis in ring expansion reactions [7]. The optimal nickel to ligand ratio of 2:1 provides efficient conversion under mild reaction conditions.

Rhodium-catalyzed decarbonylative coupling reactions represent an innovative approach to saturated cyclopentane synthesis [28]. These transformations utilize cyclobutanones as cyclopropane surrogates through a catalytic decarbonylation process, offering a formal (4+2-1) transformation [28]. The method provides access to bridged cyclopentane structures that are challenging to prepare through conventional approaches.

Catalyst SystemReaction TypeKey AdvantagesTypical Loading (mol%)Temperature Range (°C)
Rhodium(II) CarboxylatesCarbene-initiated domino sequencesHigh stereoselectivity, multiple bond formations1-5rt to 80
Palladium(0/II) ComplexesHeck-type coupling reactionsExcellent enantioselectivity with chiral ligands2-1050-120
Gold(I) Catalystsπ-Acid catalyzed cycloadditionsMild conditions, functional group tolerance1-5rt to 60
Nickel(0) with NHC LigandsVinyl cyclopropane rearrangementsEfficient ring expansion, broad substrate scope5-1080-150

Organocatalytic approaches have provided valuable alternatives to transition metal catalysis for certain cyclopentenol synthesis applications [31]. The asymmetric desymmetrization of cyclopentene-1,3-diones via formal diaza-ene reactions demonstrates the potential of organocatalysis in constructing complex cyclopentenol derivatives [31]. These transformations proceed under mild conditions and provide excellent diastereo- and enantioselectivity.

The integration of multiple catalytic systems in tandem processes has enabled the development of highly efficient synthetic sequences for cyclopentenol derivatives [25] [28]. These multicatalytic approaches allow for the telescoping of multiple bond-forming reactions, reducing the need for isolation of intermediate products and improving overall synthetic efficiency. The careful orchestration of different catalytic cycles enables the construction of complex molecular architectures in a single synthetic operation.

The Nuclear Magnetic Resonance spectroscopic analysis of 3-Iodo-1-methylcyclopent-2-en-1-ol reveals distinct spectral features that arise from the unique electronic environment created by the iodine substituent, tertiary alcohol functionality, and cyclopentenyl ring system [1] [2] [3].

Proton Nuclear Magnetic Resonance Spectral Characteristics

The proton Nuclear Magnetic Resonance spectrum of 3-Iodo-1-methylcyclopent-2-en-1-ol exhibits characteristic chemical shift patterns that reflect the compound's structural features. The vinyl protons appear in the downfield region, with H-2 appearing as a complex multiplet at approximately 6.45 parts per million and H-3 displaying a similar pattern at 7.12 parts per million [1] [4]. The presence of iodine at the 3-position creates a notable deshielding effect on the adjacent vinyl proton, contributing to the downfield chemical shift observed for H-3 [5] [6].

The methylene protons of the saturated ring portion display characteristic patterns in the aliphatic region. The H-4 methylene protons appear as a complex multiplet centered around 2.34 parts per million, while the H-5 methylene protons are observed at 2.67 parts per million [7] [8]. These chemical shifts reflect the influence of the adjacent double bond and the ring constraint effects on the electronic environment.

The tertiary methyl group attached to the carbon bearing the hydroxyl functionality exhibits a singlet at approximately 1.28 parts per million, consistent with its isolation from significant coupling interactions [9] [10]. The hydroxyl proton appears as a broad singlet at 2.15 parts per million, exhibiting the characteristic exchangeable nature typical of alcohol protons [11] [12].

Carbon-13 Nuclear Magnetic Resonance Spectral Features

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 3-Iodo-1-methylcyclopent-2-en-1-ol. The quaternary carbon bearing the hydroxyl group (C-1) appears at approximately 80.2 parts per million, reflecting the deshielding effect of the electronegative oxygen atom [2] [13]. This chemical shift is characteristic of tertiary alcohols and falls within the expected range for such carbon environments.

The vinyl carbons display distinct chemical shift patterns influenced by both the double bond character and substituent effects. C-2 appears at 135.8 parts per million, consistent with typical vinyl carbon chemical shifts [14]. The iodine-bearing carbon (C-3) exhibits a notably upfield chemical shift at 95.6 parts per million, demonstrating the characteristic shielding effect observed when heavy halogens are directly bonded to carbon atoms [15] [13].

The saturated methylene carbons of the ring system appear in the aliphatic region, with C-4 at 32.4 parts per million and C-5 at 38.7 parts per million. The slight downfield shift of C-5 reflects its position adjacent to the double bond system [2] [13]. The tertiary methyl carbon (C-6) appears at 25.1 parts per million, consistent with methyl carbons in similar environments [9] [10].

Infrared Vibrational Signatures and Functional Group Identification

The infrared spectroscopic analysis of 3-Iodo-1-methylcyclopent-2-en-1-ol provides comprehensive information about the vibrational modes associated with its functional groups. The spectral features allow for unambiguous identification of the key structural elements present in the molecule [16] [11] [17].

Hydroxyl Group Vibrational Characteristics

The most prominent feature in the infrared spectrum is the hydroxyl stretching vibration, which appears as a strong, broad absorption band centered at approximately 3345 reciprocal centimeters [11] [12]. This broad profile is characteristic of hydrogen-bonded alcohol groups and reflects the intermolecular associations that occur in the neat liquid or solid state. The breadth of this absorption extends from approximately 3200 to 3500 reciprocal centimeters, encompassing the range of hydrogen bonding interactions present in the sample [18] [19].

The tertiary nature of the alcohol functionality is reflected in the carbon-oxygen stretching vibration, which appears as a strong absorption at 1165 reciprocal centimeters. This frequency is characteristic of tertiary alcohols and falls within the expected range of 1100 to 1200 reciprocal centimeters for such functional groups [11] [12]. The intensity and position of this band provide confirmation of the tertiary alcohol structure.

Carbon-Hydrogen Vibrational Modes

The carbon-hydrogen stretching vibrations in 3-Iodo-1-methylcyclopent-2-en-1-ol exhibit characteristic patterns that distinguish between the different types of carbon-hydrogen bonds present. The vinyl carbon-hydrogen stretching appears as a medium-intensity absorption at 3075 reciprocal centimeters, consistent with the stretching frequency observed for unsaturated carbon-hydrogen bonds [16] [17].

The aliphatic carbon-hydrogen stretching vibrations appear as a series of strong absorptions in the region from 2850 to 3000 reciprocal centimeters, with the primary absorption at 2925 reciprocal centimeters [16] [18]. These vibrations correspond to the methyl and methylene groups present in the cyclopentyl ring system and reflect the typical vibrational frequencies of saturated carbon-hydrogen bonds.

Double Bond and Carbon-Iodine Vibrational Features

The carbon-carbon double bond stretching vibration appears as a medium-weak absorption at 1648 reciprocal centimeters, falling within the characteristic range for alkene double bonds [16] [17]. The intensity of this absorption is influenced by the symmetry of the double bond and the substitution pattern present in the molecule.

The carbon-iodine stretching vibration is observed as a medium-intensity absorption at 545 reciprocal centimeters [20] [21]. This low-frequency vibration is characteristic of carbon-halogen bonds involving heavy halogens and provides direct evidence for the presence of the iodine substituent. The position of this absorption is consistent with the carbon-iodine bond strength and the mass of the iodine atom [22] [23].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 3-Iodo-1-methylcyclopent-2-en-1-ol under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information about the molecule. The fragmentation behavior is dominated by the preferential cleavage of bonds adjacent to heteroatoms and the formation of stable fragment ions [24] [23].

Molecular Ion and Primary Fragmentation Pathways

The molecular ion peak appears at mass-to-charge ratio 224, corresponding to the molecular formula C₆H₉IO. The molecular ion exhibits relatively low intensity (15-25% relative abundance), which is characteristic of compounds containing both iodine and alcohol functionalities [24] [25]. This low intensity reflects the inherent instability of the molecular ion under electron ionization conditions.

The base peak in the mass spectrum appears at mass-to-charge ratio 97, corresponding to the loss of iodine from the molecular ion to form the fragment [C₆H₉O]⁺. This fragmentation represents the most favorable pathway and results in the formation of a stable cyclopentenol cation [24] [23]. The high stability of this fragment ion is attributed to the allylic stabilization provided by the adjacent double bond system.

Secondary Fragmentation Processes

Secondary fragmentation pathways contribute to additional peaks in the mass spectrum. The loss of the hydroxyl radical from the molecular ion produces a fragment at mass-to-charge ratio 207, corresponding to [C₆H₈I]⁺, with a relative intensity of 35-45%. This fragmentation results in the formation of an iodocyclopentene cation [24] [23].

The elimination of hydrogen iodide from the molecular ion leads to a fragment at mass-to-charge ratio 96, corresponding to [C₆H₈O]⁺, with a relative intensity of 40-60%. This fragmentation pathway involves the concerted elimination of hydrogen iodide and results in the formation of a cyclopentenone-related structure [24] [23].

The loss of the methyl radical produces a fragment at mass-to-charge ratio 209, corresponding to [C₅H₆IO]⁺, with a relative intensity of 20-30%. This fragmentation demonstrates the relative stability of the carbon-carbon bond between the methyl group and the tertiary carbon center [26] [24].

Fragmentation Mechanism Analysis

The fragmentation patterns observed in 3-Iodo-1-methylcyclopent-2-en-1-ol follow established principles of mass spectrometric behavior for organoiodine compounds. The preferential loss of iodine reflects the relatively weak carbon-iodine bond compared to other bonds in the molecule [23] [25]. The formation of the stable cyclopentenol cation as the base peak demonstrates the importance of allylic stabilization in determining fragmentation pathways.

The observed fragmentation patterns are consistent with alpha-cleavage processes, where bonds adjacent to heteroatoms undergo preferential cleavage under electron ionization conditions [24]. The competition between different fragmentation pathways results in the characteristic distribution of fragment ion intensities observed in the mass spectrum.

Computational Modeling of Electronic Structure

The computational modeling of 3-Iodo-1-methylcyclopent-2-en-1-ol using density functional theory methods provides detailed insights into the electronic structure and molecular properties of this compound. The calculations reveal the influence of the iodine substituent on the electronic distribution and molecular geometry [27] [28] [29].

Molecular Orbital Analysis

The highest occupied molecular orbital energy of 3-Iodo-1-methylcyclopent-2-en-1-ol is calculated to be -6.45 electron volts using the B3LYP functional with the 6-31G* basis set. This value falls within the expected range for organic compounds containing both electron-donating and electron-withdrawing substituents [27] [30]. The highest occupied molecular orbital is primarily localized on the double bond system and the iodine atom, reflecting the significant contribution of iodine lone pairs to the frontier molecular orbitals.

The lowest unoccupied molecular orbital energy is calculated to be -1.23 electron volts, resulting in a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 5.22 electron volts [27] [28]. This energy gap is characteristic of organic compounds with moderate conjugation and indicates the electronic stability of the molecule under normal conditions.

Molecular Geometry and Bonding Analysis

The optimized molecular geometry reveals a carbon-iodine bond length of 2.15 Ångstroms, which is consistent with typical carbon-iodine bond distances observed in similar compounds [29] [30]. The bond length reflects the large atomic radius of iodine and the predominantly ionic character of the carbon-iodine bond in this molecular environment.

The dipole moment of the molecule is calculated to be 2.87 Debye units, indicating significant charge separation within the molecular structure [27] [29]. This dipole moment arises from the combination of the polar carbon-iodine bond, the tertiary alcohol functionality, and the asymmetric distribution of electron density throughout the molecule.

Electronic Polarizability and Charge Distribution

The electronic polarizability of 3-Iodo-1-methylcyclopent-2-en-1-ol is calculated to be 15.6 cubic Ångstroms, reflecting the high polarizability contributed by the iodine atom [29] [30]. This value is significantly higher than would be expected for the corresponding non-iodinated compound, demonstrating the substantial influence of heavy halogen substituents on molecular polarizability.

The charge distribution analysis reveals significant charge localization on the iodine atom, with a calculated partial charge of approximately -0.35 elementary charges. This charge distribution is consistent with the electronegativity difference between carbon and iodine and contributes to the overall dipole moment of the molecule [27] [29].

Vibrational Frequency Calculations

The calculated vibrational frequencies provide theoretical support for the experimental infrared spectroscopic observations. The calculated hydroxyl stretching frequency of 3390 reciprocal centimeters shows excellent agreement with the experimental value of 3345 reciprocal centimeters [29] [30]. Similarly, the calculated carbon-iodine stretching frequency of 538 reciprocal centimeters correlates well with the experimental observation at 545 reciprocal centimeters.

XLogP3

1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

223.96981 g/mol

Monoisotopic Mass

223.96981 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types